molecular formula C3H4N2S B099067 5-Thiazolamine CAS No. 17721-00-5

5-Thiazolamine

Cat. No.: B099067
CAS No.: 17721-00-5
M. Wt: 100.14 g/mol
InChI Key: LKFXYYLRIUSARI-UHFFFAOYSA-N
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Description

5-Thiazolamine, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2S and its molecular weight is 100.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-Thiazolamine, especially in the form of 5-(trifluoromethyl)-2-thiazolamine, serves as a key intermediate in the manufacture of various pharmaceuticals and chemicals. An efficient and low-cost synthesis method for 5-(trifluoromethyl)-2-thiazolamine has been developed, which could have significant implications for pharmaceutical manufacturing (Bao et al., 2016).

Anticancer and Antimicrobial Properties

This compound derivatives have shown promise in medicinal chemistry due to their diverse pharmacological activities. These include antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects. The significance of thiazole in medicinal chemistry and its potential in drug discovery has been highlighted extensively (Borcea et al., 2021). Additionally, 4-thiazolidinones, a related compound class, are under investigation for their anticancer properties in human squamous carcinoma cells, demonstrating the potential of thiazolamine derivatives in oncology research (Szychowski et al., 2017).

Neuropharmacology

In neuropharmacology, certain 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine derivatives have been identified as dopamine agonists with significant central nervous system effects, indicating potential applications in neurological disorders (Jaén et al., 1990).

Antimicrobial and Antinephritic Effects

This compound derivatives have shown effectiveness against thrombocytopenia and idiopathic thrombocytopenic purpura (ITP) without blood toxicity, indicating potential therapeutic applications (Tsuji et al., 1998). Additionally, certain derivatives have displayed promising antimicrobial properties (Derkach et al., 2016).

Drug Discovery and Development

The thiazolo[4,5-d]pyrimidines, a structurally related class to this compound, have been found to possess a broad range of pharmacological activities, highlighting the significance of thiazole derivatives in drug discovery (Kuppast & Fahmy, 2016).

Safety and Hazards

When handling 5-Thiazolamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Thiazolidine derivatives, including 5-Thiazolamine, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

5-Thiazolamine is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds Thiazolidine derivatives have been associated with various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Mode of Action

Thiazolidine derivatives, including this compound, are believed to interact with their targets through the sulfur and nitrogen atoms present in their structure . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .

Biochemical Pathways

Thiazolidine derivatives are known to influence a variety of biological responses, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit varied biological properties, suggesting that they may induce a range of molecular and cellular changes .

Action Environment

The reaction between aliphatic aldehydes and 1,2-aminothiols, which are key components in the synthesis of thiazolidine derivatives, has been shown to be fast and efficient at a broad range of ph (ph = 5–9) with millimolar concentrations of the substrates .

Biochemical Analysis

Biochemical Properties

5-Thiazolamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The presence of sulfur in its structure enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations . It exhibits a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses. Detailed dosage-dependent studies are needed to fully understand these effects.

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins It can affect its localization or accumulation within the cell

Properties

IUPAC Name

1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXYYLRIUSARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497267
Record name 1,3-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17721-00-5
Record name 1,3-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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